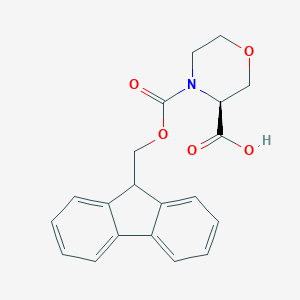

(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid

説明

(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid is a chiral compound often used in organic synthesis and medicinal chemistry. It features a morpholine ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a carboxylic acid functional group. This compound is particularly valuable in peptide synthesis due to its ability to protect amine groups during reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid typically involves several steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.

Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.

Attachment of the Fmoc Group: The Fmoc group is attached using fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated synthesizers and high-throughput screening methods can further optimize the production process.

化学反応の分析

Types of Reactions

(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced morpholine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the Fmoc group, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Oxidized morpholine derivatives.

Reduction: Reduced morpholine derivatives.

Substitution: Substituted morpholine derivatives with various functional groups.

科学的研究の応用

(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a protecting group in peptide synthesis to protect amine groups during coupling reactions.

Biology: Employed in the synthesis of biologically active peptides and proteins.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of peptide-based therapeutics.

Industry: Utilized in the production of specialty chemicals and advanced materials.

作用機序

The mechanism of action of (S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid primarily involves its role as a protecting group. The Fmoc group protects amine functionalities during peptide synthesis, preventing unwanted side reactions. The compound can be selectively deprotected under mild basic conditions, allowing for the sequential addition of amino acids in peptide synthesis.

類似化合物との比較

Similar Compounds

(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid: Similar structure but with a piperidine ring instead of a morpholine ring.

(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-3-carboxylic acid: Contains an azetidine ring instead of a morpholine ring.

Uniqueness

(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid is unique due to its morpholine ring, which imparts different steric and electronic properties compared to piperidine or azetidine derivatives. This uniqueness can influence the reactivity and selectivity of the compound in various synthetic applications.

生物活性

(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid, often abbreviated as Fmoc-morpholine-3-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by data tables and research findings.

1. Structural Overview

The compound features a morpholine ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and reactivity. The presence of these functional groups allows for various chemical modifications, making it versatile for medicinal applications.

2.1 Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial properties . In vitro studies have shown efficacy against several bacterial strains, suggesting its potential as an antimicrobial agent.

2.2 Anticancer Activity

The compound's anticancer properties have been evaluated through various assays. Notably, it has demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and others. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is crucial for therapeutic efficacy .

3. Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Morpholine Ring : Starting materials are reacted under controlled conditions to form the morpholine structure.

- Fmoc Protection : The morpholine derivative is then treated with Fmoc-Cl to introduce the fluorenylmethoxycarbonyl protecting group.

- Carboxylation : The final step involves carboxylation to yield the target compound.

These steps can be optimized for yield and purity based on specific experimental conditions .

4.1 Case Studies

Several studies have highlighted the biological activity of this compound:

4.2 Interaction Studies

Interaction studies using techniques such as NMR and mass spectrometry have provided insights into how this compound interacts with biological macromolecules, including proteins and nucleic acids. These studies are essential for understanding its mechanism of action and optimizing its therapeutic potential .

5. Applications in Medicinal Chemistry

The unique properties of this compound make it suitable for various applications:

- Drug Development : Its bioactive properties position it as a candidate for new drug formulations.

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance biocompatibility and drug release profiles.

- Tissue Engineering : Fmoc-modified polymers derived from this compound are being explored for use in tissue engineering applications.

6. Conclusion

This compound presents a compelling case for further research due to its diverse biological activities and potential applications in medicinal chemistry. Continued exploration into its mechanisms of action and interactions with biological systems will be crucial in unlocking its full therapeutic potential.

特性

IUPAC Name |

(3S)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-19(23)18-12-25-10-9-21(18)20(24)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVIYWXADATNKP-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363605 | |

| Record name | (3S)-4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}morpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281655-37-6 | |

| Record name | (3S)-4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}morpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。